molecular formula C19H19FN4O B2941671 N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 904812-28-8

N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2941671
CAS No.: 904812-28-8
M. Wt: 338.386
InChI Key: HVZKKRUCCJEUOJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-(propan-2-yl)phenyl group at N1, and a 4-fluorophenyl carboxamide at position 4. The compound’s structural features—fluorine substitution, isopropyl group, and triazole ring—impart distinct electronic, steric, and pharmacokinetic properties, making it relevant for pharmaceutical and materials science research.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-12(2)14-4-10-17(11-5-14)24-13(3)18(22-23-24)19(25)21-16-8-6-15(20)7-9-16/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZKKRUCCJEUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The molecular formula is C24H26FN5OC_{24}H_{26}FN_5O with a molecular weight of approximately 423.49 g/mol. The structure features a triazole ring that contributes to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. In a study evaluating various triazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The findings revealed moderate activity against melanoma and breast cancer cell lines:

CompoundCancer TypeCell LineLog GI50
Triazole DerivativeMelanomaSK-MEL-5-5.55
Triazole DerivativeBreast CancerMDA-MB-468-5.70

These results suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

The anticancer activity of triazoles is often linked to their ability to interfere with cellular processes:

  • Inhibition of DNA Synthesis : Triazoles can inhibit enzymes involved in DNA replication.
  • Induction of Apoptosis : They promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that triazole derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation .

Case Studies and Research Findings

A notable study investigated the efficacy of various 1,2,3-triazole derivatives against human cancer cell lines. Among these derivatives, one compound demonstrated a noteworthy IC50 value against the colon carcinoma HCT-116 cell line:

CompoundCancer Cell LineIC50 (μM)
Triazole DerivativeColon Carcinoma HCT-1166.2
Triazole DerivativeBreast Cancer T47D27.3

These findings highlight the potential of triazoles as chemotherapeutic agents .

Pharmacological Significance

Triazoles are recognized for their broad pharmacological applications beyond anticancer effects. They have been studied for their anti-inflammatory and antimicrobial properties as well:

  • Anti-inflammatory Activity : Some triazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Research has indicated that certain triazole compounds can effectively combat bacterial and fungal infections .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Carboxamide Derivatives

Compound Name R5 N1-Substituent Amide Substituent Biological Activity/Notes Reference(s)
Target Compound : N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Methyl 4-(Propan-2-yl)phenyl 4-Fluorophenyl Not explicitly reported in evidence; structural focus
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Cyclopropyl 4-Methoxyphenyl 4-Chlorophenyl Anticancer (structural study)
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) Methyl 4-Chlorophenyl Hydroxypropyl Anticancer (CSD ref: ZIPSEY)
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Amino 4-Methoxyphenyl 4-Fluorophenyl Higher polarity (amino group)
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Amino 4-Methylphenyl 4-Acetylphenyl Potential solubility challenges (acetyl group)
N-(2,4-Difluorophenyl)-4-(8-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide Quinazolinyl-piperidine 2,4-Difluorophenyl Kinase inhibition (broader scaffold)
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide Methyl 3-Trifluoromethylphenyl 4-Fluorophenyl 1,2,4-triazole isomer; altered ring electronics

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine : The 4-fluorophenyl amide in the target compound may enhance metabolic stability and binding affinity compared to 4-chlorophenyl analogs (e.g., ZIPSEY) due to fluorine’s electronegativity and smaller atomic radius .
  • Methyl vs.
  • N1-Substituents : The 4-(propan-2-yl)phenyl group in the target compound increases lipophilicity relative to methoxy or methyl groups, which may influence tissue distribution .

Structural Insights from Crystallography

  • Analogs like ZIPSEY (CSD refcode) and N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-triazole-4-carboxamide have been structurally characterized using SHELX software, confirming planar triazole cores and intermolecular hydrogen bonding involving the carboxamide group . These features are likely conserved in the target compound.

Anticancer Activity

  • Compounds such as ZIPSEY and 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-triazole-4-carboxamide exhibit antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth inhibition percentages (GP) up to -27.3% . The target compound’s isopropyl group may enhance selectivity for hydrophobic binding pockets in similar targets.

Q & A

Q. Challenges :

  • Low solubility of intermediates in aqueous media necessitates polar aprotic solvents (e.g., DMF) for reactions .
  • Purification difficulties due to byproducts from incomplete cyclization; column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

How can researchers address the low aqueous solubility of this compound in biological assays?

Advanced Research Question
Methodological Solutions :

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 4-fluorophenyl or isopropylphenyl moieties to enhance solubility without compromising bioactivity .
  • Co-solvent Systems : Use biocompatible co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to maintain compound stability .
  • Prodrug Design : Convert the carboxamide group to a hydrolyzable ester, improving solubility for in vivo studies .

What methodologies are optimal for crystallographic refinement and structural validation of this compound?

Advanced Research Question
Crystallographic Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms in SHELXD .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Key metrics: R1 < 0.05, wR2 < 0.15 for high-resolution data (<1.0 Å) .
  • Validation : Use WinGX/ORTEP for thermal ellipsoid visualization and PLATON for intermolecular interaction analysis .

Which spectroscopic techniques are most effective for confirming the molecular structure and purity?

Basic Research Question
Analytical Pipeline :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl δ ~7.2 ppm; isopropyl δ ~1.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: C₂₀H₂₀FN₄O⁺ = 367.166 g/mol) .
  • X-ray Diffraction : Confirm regiochemistry of the triazole ring and torsional angles (e.g., dihedral angle between fluorophenyl and triazole planes ~15°) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Troubleshooting Strategies :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity; impurities >2% can skew IC50 values .
  • Assay Conditions : Standardize buffer pH (e.g., phosphate buffer pH 7.4 vs. Tris-HCl pH 8.0) and incubation times to minimize variability .
  • Orthogonal Assays : Cross-validate enzyme inhibition data with cellular assays (e.g., fluorescence-based ATP quantification vs. Western blotting) .

What computational approaches are suitable for predicting the binding interactions of this compound with target proteins?

Advanced Research Question
Modeling Workflow :

  • Docking Studies : Use AutoDock Vina or Glide with flexible ligand sampling to identify binding poses in enzyme active sites (e.g., kinases or HDACs).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes; analyze RMSD (<2.0 Å) and hydrogen bond occupancy .
  • QM/MM : Apply hybrid quantum mechanics/molecular mechanics to evaluate electronic interactions (e.g., fluorophenyl π-stacking) .

How does the electron-withdrawing fluorine substituent influence the compound’s reactivity and bioactivity?

Basic Research Question
Key Effects :

  • Electrophilicity : The 4-fluorophenyl group enhances electrophilic character at the triazole carboxamide, improving interactions with nucleophilic residues (e.g., lysine or serine in enzymes) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in pharmacokinetic studies .

What strategies are recommended for scaling up synthesis while maintaining regiochemical control?

Advanced Research Question
Process Chemistry :

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C vs. 12 hr reflux) to minimize side reactions .
  • Flow Chemistry : Use continuous-flow reactors for azide cyclization to improve safety and yield (>85%) .

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